ROCK 抑制剂

概述

描述

BAY-549,也称为氮杂吲哚 1,是一种高效且选择性的 Rho 相关蛋白激酶 1 和 Rho 相关蛋白激酶 2 抑制剂。这些激酶参与各种细胞功能,包括收缩、运动、增殖和凋亡。BAY-549 是一种口服有效的 ATP 竞争性抑制剂,在科学研究和治疗应用中具有巨大潜力 .

科学研究应用

BAY-549 具有广泛的科学研究应用,包括:

化学: 用作化学探针,研究 Rho 相关蛋白激酶 1 和 Rho 相关蛋白激酶 2 的抑制。

生物学: 研究 Rho 相关蛋白激酶在细胞功能(如运动和凋亡)中的作用。

医学: 探索治疗心血管疾病、高血压和其他疾病的潜在治疗应用。

工业: 用于开发新药和治疗剂

准备方法

合成路线和反应条件: BAY-549 的合成涉及多个步骤,从氮杂吲哚核的制备开始。关键步骤包括:

- 通过环化反应形成氮杂吲哚环。

- 通过取代反应引入氯和二氟苯基。

- 最终纯化以达到高纯度水平。

工业生产方法: BAY-549 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

- 优化反应条件,最大限度地提高产率和纯度。

- 使用工业级试剂和溶剂。

- 实施严格的质量控制措施,以确保一致性和安全性 .

化学反应分析

反应类型: BAY-549 经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团取代一个官能团。

常见试剂和条件:

氧化: 常见试剂包括高锰酸钾和过氧化氢。

还原: 常见试剂包括氢化铝锂和硼氢化钠。

取代: 常见试剂包括卤素和亲核试剂。

主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能导致羟基化衍生物的形成,而取代反应可能产生各种取代的氮杂吲哚衍生物 .

作用机制

BAY-549 通过抑制 Rho 相关蛋白激酶 1 和 Rho 相关蛋白激酶 2 的活性来发挥作用。这些激酶在调节细胞骨架、细胞形状和运动方面起着至关重要的作用。通过抑制这些激酶,BAY-549 可以调节各种细胞过程,从而产生潜在的治疗益处。涉及的分子靶点和途径包括 Rho/ROCK 信号通路,该通路对于各种细胞功能至关重要 .

类似化合物:

法舒地尔: 另一种 Rho 相关蛋白激酶抑制剂,具有类似的治疗应用。

Y-27632: 一种选择性抑制 Rho 相关蛋白激酶的抑制剂,在研究和治疗中都有应用。

比较:

效力: 与法舒地尔和 Y-27632 相比,BAY-549 具有更高的效力,对 Rho 相关蛋白激酶 1 和 Rho 相关蛋白激酶 2 的 IC50 值更低。

选择性: BAY-549 对 Rho 相关蛋白激酶 1 和 Rho 相关蛋白激酶 2 表现出更大的选择性,减少了脱靶效应。

相似化合物的比较

Fasudil: Another Rho-associated protein kinase inhibitor with similar therapeutic applications.

Y-27632: A selective inhibitor of Rho-associated protein kinase with applications in research and therapy.

Comparison:

Potency: BAY-549 has higher potency compared to Fasudil and Y-27632, with lower IC50 values for Rho-associated protein kinase 1 and Rho-associated protein kinase 2.

Selectivity: BAY-549 exhibits greater selectivity for Rho-associated protein kinase 1 and Rho-associated protein kinase 2, reducing off-target effects.

Oral Activity: BAY-549 is orally active, making it more convenient for therapeutic use compared to some other inhibitors .

属性

IUPAC Name |

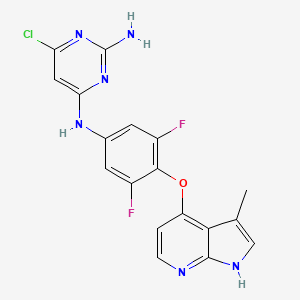

6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSGWEVTVGZDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468040 | |

| Record name | TC-S 7001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867017-68-3 | |

| Record name | TC-S 7001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are ROCKs and what is their role in cellular processes?

A1: ROCKs are serine/threonine protein kinases that act as downstream effectors of the small GTPase RhoA. [] They play a crucial role in various cellular functions, including:

- Smooth muscle contraction: ROCK phosphorylates the myosin-binding subunit of myosin light chain (MLC) phosphatase, inhibiting its activity and leading to contraction. []

- Cell adhesion and migration: ROCK regulates actin cytoskeletal reorganization, impacting cell adhesion, migration, and morphology. []

- Apoptosis and inflammation: ROCK signaling influences apoptosis, inflammation, and other cellular responses. [, ]

Q2: How do ROCK inhibitors exert their therapeutic effects?

A2: ROCK inhibitors bind to and inhibit the activity of ROCK kinases, thereby modulating their downstream effects. This inhibition can lead to:

- Reduced smooth muscle contraction: Beneficial in conditions like hypertension and asthma by promoting vasodilation and bronchodilation. [, ]

- Enhanced corneal wound healing: ROCK inhibitors promote corneal endothelial cell migration and proliferation, aiding in wound healing. [, ]

- Suppressed fibrosis: ROCK inhibition can reduce the activation of fibroblasts and the synthesis of extracellular matrix proteins, ameliorating fibrosis in organs like the liver and lungs. [, ]

Q3: Is there a difference between the effects of ROCK1 and ROCK2 inhibition?

A3: While both ROCK1 and ROCK2 are involved in various cellular processes, emerging evidence suggests distinct roles for each isoform. For instance, ROCK1 inhibition was found to be selectively lethal to von Hippel-Lindau (VHL)-deficient clear cell renal cell carcinoma (CC-RCC), while ROCK2 knockdown had no effect. [] Additionally, selective inhibition of ROCK1 using the compound GSK429286 showed potent pro-angiogenic properties and enhanced blood flow recovery in a mouse model of hindlimb ischemia. []

Q4: What are some examples of ROCK inhibitors and their structural characteristics?

A4: Several ROCK inhibitors have been developed, each with unique structural features. Some notable examples include:

- Fasudil [(S)-(+)-(2-methyl-5-isoquinolinyl) sulfonylhomopiperazine, 2HCl]: A first-generation ROCK inhibitor used clinically for cerebral vasospasm. [, ]

- Y-27632 [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarbox anecarboxamide, 2HCl]: A widely used ROCK inhibitor in research, known for its role in promoting stem cell survival and proliferation. [, ]

- Ripasudil: A fasudil derivative approved for clinical use in glaucoma and ocular hypertension. []

- GSK429286: An indazole-based ROCK inhibitor demonstrating high selectivity for ROCK1 and potent pro-angiogenic effects. []

- AT13148: An AGC kinase inhibitor targeting both ROCK1/2 and S6 kinase, showing potent synthetic lethality in VHL-deficient CC-RCC. []

Q5: Can you provide more information on the chemical structure and properties of these inhibitors?

A5: Unfortunately, the provided research abstracts do not include detailed information regarding the molecular formula, weight, or spectroscopic data for each ROCK inhibitor. Accessing comprehensive chemical databases and scientific literature on these specific compounds would be necessary for a more in-depth structural understanding.

Q6: How do structural modifications of ROCK inhibitors affect their activity and selectivity?

A6: Structural modifications significantly influence the potency and selectivity of ROCK inhibitors. For instance, fasudil and ripasudil, both isoquinoline derivatives, exhibit different pharmacological properties due to variations in their substituent groups. [] Similarly, the indazole-based GSK429286 demonstrates enhanced selectivity for ROCK isoforms compared to other ROCK inhibitors like fasudil. []

Q7: Are there efforts to develop ROCK inhibitors with improved selectivity profiles?

A7: Yes, researchers are actively exploring structural modifications to develop ROCK inhibitors with enhanced selectivity for specific ROCK isoforms or downstream targets. This selectivity is crucial for minimizing potential side effects and enhancing therapeutic efficacy in various diseases. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

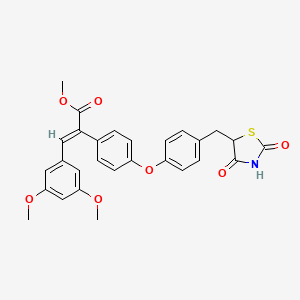

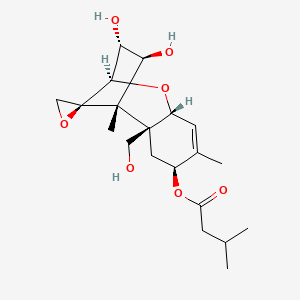

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)